N'-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Overview
Description
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metals and have significant applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the condensation reaction between an appropriate hydrazide and an aldehyde or ketone. The reaction is usually carried out in solvents such as ethanol or methanol under reflux conditions . The reaction can be catalyzed by acids like glacial acetic acid to enhance the yield and purity of the product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole and benzodioxine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce the fully reduced hydrazide derivative .
Scientific Research Applications
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an enzyme inhibitor and its pharmacological properties.
Materials Science: The compound’s ability to form stable metal complexes makes it useful in the development of new materials with specific electronic or magnetic properties.
Biological Studies: It is used in studies related to its biological activity, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit enzyme activity. Additionally, it may interact with cellular pathways involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(1-benzyl-1H-indol-3-yl)methylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is unique due to its specific structural features, including the indole and benzodioxine moieties. These structural elements contribute to its distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
N-[(E)-(1-benzylindol-3-yl)methylideneamino]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O3/c29-25(24-17-30-22-12-6-7-13-23(22)31-24)27-26-14-19-16-28(15-18-8-2-1-3-9-18)21-11-5-4-10-20(19)21/h1-14,16,24H,15,17H2,(H,27,29)/b26-14+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNSYUTTWEDMTQJ-VULFUBBASA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NN=CC3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)N/N=C/C3=CN(C4=CC=CC=C43)CC5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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